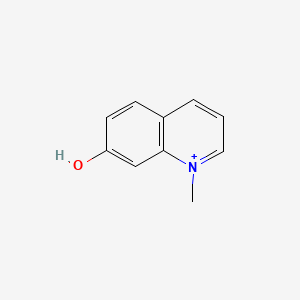

Quinolinium, 7-hydroxy-1-methyl-

Description

BenchChem offers high-quality Quinolinium, 7-hydroxy-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolinium, 7-hydroxy-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylquinolin-1-ium-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWHNSXKDOCYJS-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354167 | |

| Record name | Quinolinium, 7-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-48-6 | |

| Record name | Quinolinium, 7-hydroxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of 7-hydroxy-1-methyl-quinolinium

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-1-methyl-quinolinium, a quaternary ammonium salt of the heterocyclic compound quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed insights into the relevant synthetic pathways, reaction mechanisms, and experimental protocols.

Introduction

Quinolinium salts are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a permanent positive charge via N-alkylation alters the electronic properties of the quinoline ring system, enhancing its utility in various applications, including as fluorescent probes and bioactive molecules. The synthesis of specific derivatives, such as 7-hydroxy-1-methyl-quinolinium, involves a multi-step process, typically starting with the construction of the 7-hydroxyquinoline core, followed by N-methylation.

Synthesis of the 7-Hydroxyquinoline Precursor

The primary precursor for the target molecule is 7-hydroxyquinoline. Several synthetic routes are available for its preparation, with the Skraup synthesis and its variations being the most common.

Pathway 1: Modified Skraup Synthesis from 3-Aminophenol

A prevalent method for constructing the 7-hydroxyquinoline core is a modification of the Skraup synthesis, which involves the reaction of an aniline derivative (3-aminophenol) with a source of acrolein.

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-methyl-quinolinium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-hydroxy-1-methyl-quinolinium salts, a class of compounds of growing interest in biomedical research. This document details available quantitative data, outlines experimental protocols for their synthesis and characterization, and explores their potential biological mechanisms of action through signaling pathway diagrams.

Core Physicochemical Properties

7-Hydroxy-1-methyl-quinolinium salts are quaternary ammonium compounds derived from 7-hydroxyquinoline. The permanent positive charge on the nitrogen atom and the presence of a phenolic hydroxyl group significantly influence their chemical and physical characteristics.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for 7-hydroxy-1-methyl-quinolinium cation and related compounds. It is important to note that specific data for the salts (e.g., iodide or chloride) can vary.

| Property | Value | Compound | Source |

| Molecular Weight | 160.19 g/mol | 7-Hydroxy-1-methyl-quinolinium (cation) | [1] |

| CAS Number | 14289-48-6 | 7-Hydroxy-1-methyl-quinolinium (cation) | [1] |

| Melting Point | 222 °C (decomposes) | 7-Acetoxy-1-methylquinolinium iodide | [2] |

| pKa | 5.48 (+1), 8.85 (0) at 20°C | 7-Hydroxyquinoline (precursor) | [3] |

| Water Solubility | 454.3 mg/L at 20°C | 7-Hydroxyquinoline (precursor) | [3] |

Note: Data for the specific salts of 7-hydroxy-1-methyl-quinolinium are limited. The provided data for the precursor and a related acetoxy-derivative offer valuable reference points.

Key Physicochemical Characteristics

-

Acidity and Basicity : The phenolic hydroxyl group at the 7-position is acidic and can donate a proton to form a phenoxide. The pKa of this group is influenced by the electron-withdrawing nature of the quinolinium core.[1] In basic conditions, the molecule can exist as a zwitterion.[1]

-

Hydrogen Bonding and Tautomerism : The presence of both a hydroxyl group and a quinolinium nitrogen atom makes these salts susceptible to hydrogen bonding and potential tautomerism.[1]

-

Photosensitivity and Fluorescence : Derivatives of 7-hydroxy-1-methyl-quinolinium are known to be photosensitive and can undergo efficient photolysis upon irradiation with blue light.[1] The hydrolysis of the related 7-acetoxy-1-methylquinolinium iodide yields the highly fluorescent 7-hydroxy-1-methyl quinolinium iodide, indicating the inherent fluorescence of the core structure. This property is pH-dependent.

-

Stability : While specific stability data is scarce, the photosensitivity suggests that these compounds should be protected from light to prevent degradation. Thermal decomposition of the related acetoxy salt occurs at its melting point.[2]

Experimental Protocols

Synthesis of 7-Hydroxy-1-methyl-quinolinium Iodide

The most common route for the synthesis of 7-hydroxy-1-methyl-quinolinium salts is the N-methylation of the precursor, 7-hydroxyquinoline.[1]

Reaction Scheme:

Materials:

-

7-Hydroxyquinoline

-

Methyl iodide (CH₃I)[4]

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetone)

-

Stirring apparatus

-

Reflux condenser

-

Crystallization apparatus

Procedure:

-

Dissolve 7-hydroxyquinoline in a suitable anhydrous solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of methyl iodide to the solution. The molar ratio of methyl iodide to 7-hydroxyquinoline is typically between 1.5:1 and 3:1.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 7-hydroxy-1-methyl-quinolinium iodide, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold solvent to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 7-hydroxy-1-methyl-quinolinium iodide.

Characterization:

The synthesized product should be characterized using standard analytical techniques:

-

Melting Point: To determine purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 7-hydroxy-1-methyl-quinolinium salts are not yet fully elucidated, the broader class of quinolinium and hydroxyquinoline compounds exhibit significant biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Mechanism of Action

Quinolone and quinolinium-based antimicrobials are known to target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.[5] Inhibition of this enzyme leads to the cessation of bacterial cell division and ultimately cell death.

Potential Anticancer Signaling Pathway: Apoptosis Induction

Hydroxyquinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] One proposed mechanism involves the chelation of metal ions, which can disrupt cellular homeostasis and activate apoptotic signaling cascades.

Cellular Uptake

The cationic nature of 7-hydroxy-1-methyl-quinolinium salts suggests that their entry into cells is a critical step for their biological activity. Studies on related quinolinium compounds indicate that cellular uptake can be mediated by organic cation transporters (OCTs).[7]

Conclusion

7-Hydroxy-1-methyl-quinolinium salts represent a promising scaffold for the development of new therapeutic agents. Their distinct physicochemical properties, including their cationic nature, fluorescence, and potential for biological activity, make them attractive candidates for further investigation. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this interesting class of molecules. Further research is warranted to fully characterize their physicochemical properties, optimize their synthesis, and elucidate their precise mechanisms of biological action.

References

- 1. benchchem.com [benchchem.com]

- 2. 7270-83-9 CAS MSDS (7-ACETOXY-1-METHYLQUINOLINIUM IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 580-20-1 CAS MSDS (7-Hydroxyquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Cation Transporter-Mediated Accumulation of Quinolinium Salts in the LV Myocardium of Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solvent-Dependent Spectroscopic Behavior of 7-Hydroxy-1-Methyl-Quinolinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 7-hydroxy-1-methyl-quinolinium, a fluorescent organic compound with potential applications in various scientific fields, including drug development and cellular imaging. Understanding how the solvent environment influences the photophysical characteristics of this molecule is crucial for optimizing its use in experimental assays and imaging modalities. This document summarizes the available spectral data, details the experimental protocols for its characterization, and visualizes key concepts and workflows.

Introduction to the Spectral Properties of 7-Hydroxy-1-Methyl-Quinolinium

7-Hydroxy-1-methyl-quinolinium belongs to the quinolinium family of heterocyclic compounds, which are known for their interesting photophysical properties. The presence of both a hydroxyl group and a quaternized nitrogen atom in its structure makes it particularly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. These changes are reflected in the absorption and emission spectra of the compound and are primarily influenced by solvent polarity, hydrogen bonding capabilities, and the refractive index of the medium.

A thorough understanding of the solvatochromic behavior of 7-hydroxy-1-methyl-quinolinium is essential for its application as a fluorescent probe, where changes in the local environment can be translated into a measurable spectral response.

Spectral Data in Various Solvents

While comprehensive spectral data for 7-hydroxy-1-methyl-quinolinium across a wide range of solvents is not extensively documented in the available literature, the spectral properties of the closely related parent compound, 7-hydroxyquinoline, have been studied. The data for 7-hydroxyquinoline provides a valuable baseline for understanding the expected behavior of its N-methylated derivative. The permanent positive charge on the nitrogen atom in 7-hydroxy-1-methyl-quinolinium is expected to enhance its interaction with polar solvents, likely leading to more pronounced solvatochromic shifts compared to its non-methylated counterpart.

Table 1: Spectral Properties of 7-Hydroxyquinoline in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 310, 345 | 357 | 1150 |

| Dioxane | 2.21 | 315, 350 | 365 | 1180 |

| Chloroform | 4.81 | 315, 350 | 370 | 1560 |

| Ethyl Acetate | 6.02 | 315, 350 | 368 | 1440 |

| Tetrahydrofuran | 7.58 | 315, 350 | 375 | 1900 |

| Dichloromethane | 8.93 | 315, 350 | 372 | 1690 |

| Ethanol | 24.55 | 315, 355 | 405 | 3980 |

| Methanol | 32.70 | 315, 355 | 400 | 3640 |

| Acetonitrile | 37.50 | 315, 350 | 380 | 2260 |

| Water | 80.10 | 315, 355 | 510 | 8840 |

Data for 7-hydroxyquinoline is adapted from studies on its photophysical properties. The Stokes shift is calculated from the lowest energy absorption maximum.

The significant red-shift (bathochromic shift) in the emission maximum observed in polar protic solvents like ethanol and water for 7-hydroxyquinoline suggests a more polar excited state that is stabilized by hydrogen bonding. A similar, if not more pronounced, trend is anticipated for 7-hydroxy-1-methyl-quinolinium due to its cationic nature.

Experimental Protocols

The following sections detail the standardized methodologies for measuring the absorption and fluorescence spectra of 7-hydroxy-1-methyl-quinolinium.

Materials and Instrumentation

-

Compound: 7-hydroxy-1-methyl-quinolinium salt (e.g., iodide or chloride salt).

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, chloroform, ethanol, methanol, acetonitrile, and deionized water).

-

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Agilent 8453 or Shimadzu UV-1800).

-

Spectrofluorometer (e.g., Horiba Fluorolog or PerkinElmer LS 55).

-

Quartz cuvettes with a 1 cm path length.

-

Preparation of Stock and Sample Solutions

-

Stock Solution: Prepare a stock solution of 7-hydroxy-1-methyl-quinolinium in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mM. Ensure the compound is fully dissolved.

-

Sample Solutions: From the stock solution, prepare dilute solutions in each of the selected solvents. The final concentration for UV-Vis absorption measurements should be in the range of 1-10 µM to ensure the absorbance is within the linear range of the instrument (typically < 1.0). For fluorescence measurements, the concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Correction: Fill a quartz cuvette with the solvent being used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over a desired wavelength range (e.g., 250-500 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Emission Spectrum Acquisition: Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline (e.g., if λ_exc = 350 nm, scan from 360 nm to 600 nm).

-

Excitation Spectrum Acquisition (Optional): To confirm the presence of a single fluorescent species, an excitation spectrum can be recorded by setting the emission monochromator to the wavelength of maximum emission (λ_em) and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em).

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral characterization of 7-hydroxy-1-methyl-quinolinium.

Conclusion

The spectral properties of 7-hydroxy-1-methyl-quinolinium are highly dependent on the solvent environment, a phenomenon known as solvatochromism. While a comprehensive dataset for this specific molecule is yet to be fully compiled in the scientific literature, data from the analogous compound 7-hydroxyquinoline strongly suggests that polar and protic solvents will induce significant red-shifts in its fluorescence emission. This behavior is attributed to the stabilization of a more polar excited state through dipole-ion interactions and hydrogen bonding. The provided experimental protocols offer a robust framework for the detailed characterization of 7-hydroxy-1-methyl-quinolinium's spectral properties. Further research to quantify the solvatochromic effects on this specific cation will be invaluable for its development and application as a sensitive fluorescent probe in chemical and biological systems.

Uncaging the Potential of 7-Hydroxy-1-methyl-quinolinium: A Technical Guide to its Photophysical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the quantum yield and molar absorptivity of the 7-hydroxy-1-methyl-quinolinium chromophore, a compound of significant interest for researchers, scientists, and drug development professionals. Its application as a photolabile protecting group, or "caged" compound, sensitive to visible light, offers precise spatiotemporal control over the release of bioactive molecules, making it a powerful tool in cellular studies and targeted drug delivery.

Core Photophysical and Photochemical Data

The photophysical and photochemical properties of the N-methyl-7-hydroxyquinolinium (N-Me-7-HQm) chromophore are central to its utility. N-methylation of the 7-hydroxyquinoline core results in a desirable red shift of the absorption maximum into the visible light spectrum and an increase in molar absorptivity.[1] This allows for photoactivation using readily available and less phototoxic light sources, such as a 458 nm blue LED.[1]

The efficiency of the photorelease process is quantified by the photolysis quantum yield (Φchem), which represents the fraction of absorbed photons that result in a chemical reaction. For an acetate derivative of the N-Me-7-HQm chromophore, a high photolytic efficiency has been demonstrated, underscoring its practical utility in biological experiments.[1]

Table 1: Quantitative Data for N-Me-7-HQm-OAc

| Property | Value | Conditions |

| Absorption Maximum (λmax) | 425 nm | In PBS (0.1% DMSO) |

| Molar Absorptivity at 458 nm (ε458) | 13,000 M-1 cm-1 | In PBS (0.1% DMSO) |

| Photolysis Quantum Yield (Φchem) | 0.018 | Irradiated at 458 nm in PBS (pH 7.2) |

| Photolytic Efficiency (ε458 • Φchem) | 234 | Calculated |

| Time for 90% Conversion (t90) | 42 s | 10 μM in PBS (pH 7.2) at 458 nm |

Note: The data presented is for N-Me-7-HQm-OAc, an acetate derivative of 7-hydroxy-1-methyl-quinolinium, as detailed in the cited literature.[1] A specific fluorescence quantum yield for the parent 7-hydroxy-1-methyl-quinolinium cation was not found in the reviewed literature; the focus is primarily on its photochemical release properties.

Experimental Protocols

Accurate determination of molar absorptivity and quantum yield is crucial for the application of photolabile protecting groups. Below are detailed methodologies for these key experiments.

Determination of Molar Absorptivity

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where A is the absorbance, c is the molar concentration of the solution, and l is the path length of the cuvette.

Materials:

-

Spectrophotometer

-

Calibrated quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

The compound of interest (e.g., 7-hydroxy-1-methyl-quinolinium salt)

-

High-purity solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength for measurement. This is typically the wavelength of maximum absorbance (λmax).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to zero the absorbance.

-

Absorbance Measurements: Measure the absorbance of each of the diluted solutions, starting from the least concentrated. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Data Analysis: Plot a graph of absorbance (A) versus concentration (c). The plot should be a straight line passing through the origin. The slope of this line is equal to the molar absorptivity (ε) multiplied by the path length (l). Molar absorptivity can then be calculated from the slope.

Determination of Photolysis Quantum Yield

The photolysis quantum yield (Φchem) is determined by measuring the rate of disappearance of the starting material upon irradiation with light of a known intensity. This is often done relative to a chemical actinometer, a compound with a well-characterized photochemical reaction and quantum yield. Potassium ferrioxalate is a common actinometer for the visible and UV regions.

Materials:

-

Light source with a specific wavelength (e.g., 458 nm LED)

-

Reaction vessel (e.g., quartz cuvette)

-

High-Performance Liquid Chromatography (HPLC) system

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

The compound of interest

-

Buffer solution (e.g., PBS)

Procedure:

-

Actinometry: Determine the photon flux (I) of the light source using the chemical actinometer. This involves irradiating the actinometer solution for a set time and measuring the amount of product formed, from which the number of photons that entered the solution can be calculated.

-

Sample Preparation: Prepare a solution of the compound of interest at a known concentration in the desired buffer.

-

Photolysis: Irradiate the sample solution with the light source under the same conditions as the actinometry. At specific time intervals, take aliquots of the solution for analysis.

-

HPLC Analysis: Analyze the aliquots using HPLC to determine the concentration of the remaining starting material.

-

Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line gives the first-order rate constant for the photolysis reaction. The photolysis quantum yield (Φchem) can then be calculated using the following relationship:

Φchem = (rate of disappearance of reactant) / (rate of photon absorption)

The rate of photon absorption is determined from the photon flux (I) and the molar absorptivity (ε) of the compound at the irradiation wavelength.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining molar absorptivity and photolysis quantum yield.

Role in Signaling Pathways

It is important to clarify that 7-hydroxy-1-methyl-quinolinium is not a known endogenous signaling molecule. Instead, its significance lies in its application as a photolabile protecting group for caging bioactive molecules that are part of signaling pathways.[1] By attaching this chromophore to a signaling molecule (e.g., a neurotransmitter or a second messenger), the molecule is rendered inactive. Subsequent irradiation with a specific wavelength of light cleaves the 7-hydroxy-1-methyl-quinolinium group, releasing the active signaling molecule in a controlled manner. This "uncaging" technique allows researchers to study the dynamics of signaling pathways with high temporal and spatial resolution.

References

The Rise of Quinolinium: A Technical Guide to a Versatile Fluorophore

A deep dive into the discovery, history, and application of quinolinium-based fluorescent compounds for researchers, scientists, and drug development professionals.

Quinolinium-based fluorescent compounds have carved a significant niche in the landscape of chemical and biological research. Their inherent photophysical properties, coupled with synthetic tractability, have made them invaluable tools for a myriad of applications, from cellular imaging to dynamic process monitoring. This technical guide provides a comprehensive overview of the discovery and history of these versatile fluorophores, detailing their synthesis, photophysical characteristics, and key experimental methodologies.

From Quinine's Glow to a New Class of Probes: A Historical Perspective

The story of quinolinium-based fluorophores is intrinsically linked to the very discovery of fluorescence. In 1845, Sir John Herschel first observed a blue "epipolic dispersion" from a solution of quinine sulfate, a quinoline derivative.[1] This phenomenon was later termed "fluorescence" by Sir George Gabriel Stokes in 1852, who also noted the characteristic shift to a longer wavelength of the emitted light compared to the excitation light, now famously known as the Stokes Shift.[1] While quinine itself was the subject of early fluorescence studies, the systematic development of synthetic quinolinium-based dyes for specific applications is a more recent endeavor. The core quinoline structure, a fusion of a benzene and a pyridine ring, provides a robust and versatile scaffold for chemical modification, allowing for the fine-tuning of its photophysical properties.[2][3]

The journey from the initial observation of quinine's fluorescence to the rational design of sophisticated quinolinium probes has been driven by the increasing demand for sensitive and specific fluorescent markers in biological and material sciences.[4][5] Researchers soon recognized that by modifying the quinoline core, they could create a diverse library of compounds with tailored absorption and emission profiles, quantum yields, and environmental sensitivities.[2][6] This has led to the development of quinolinium-based probes for a wide range of applications, including bio-imaging, pH sensing, and the detection of various biomolecules.[2][3][7][8][9]

Core Strengths of the Quinolinium Fluorophore

Quinolinium-based fluorophores offer several advantages that make them highly suitable for various applications:

-

High Photostability: They exhibit remarkable resistance to photobleaching, allowing for prolonged imaging experiments.[7][10]

-

High Fluorescence Quantum Yield: Many quinolinium derivatives display high quantum yields, resulting in bright fluorescent signals.[7][10]

-

Large Stokes Shifts: The significant separation between their absorption and emission maxima minimizes self-quenching and simplifies detection.[11]

-

Water Solubility: The inherent charge of the quinolinium cation often imparts good water solubility, which is crucial for biological applications.[7][10]

-

Synthetic Versatility: The quinoline scaffold can be readily modified to tune its photophysical properties and introduce specific functionalities.[6][12][13]

A Quantitative Look: Photophysical Properties

The following tables summarize the key photophysical properties of several representative quinolinium-based fluorescent compounds.

Table 1: Photophysical Properties of 1-methyl-7-amino-quinolinium-based pH Probes [10]

| Probe | pKa1 | pKa2 | ΦFon | τFon (ns) | λabs max (nm) | λem max (nm) |

| 2a | 7.9 | 12.2 | 0.85 | 13.0 | 401 | 486 |

| 2b | 9.7 | 11.3 | 0.78 | 12.6 | 410 | 496 |

| 2c | 10.0 | 11.7 | 0.74 | 12.7 | 410 | 494 |

| 2d | - | 11.5 | 0.82 | 13.0 | 402 | 484 |

| 2e | - | 11.9 | 0.59 | 11.5 | 418 | 503 |

Table 2: Photophysical Properties of Quinolines with Different Acids [14]

| Compound | Acid | Max. Fluorescence Quantum Yield (ΦFL) |

| Isoquinoline | TFA | 0.241 |

| TCA | 0.201 | |

| BSA | 0.274 | |

| Acridine | TFA | 0.089 |

| TCA | 0.082 | |

| BSA | 0.101 | |

| Benzo[h]quinoline | TFA | 0.157 |

| TCA | 0.156 | |

| BSA | 0.148 |

Table 3: Photophysical Properties of Styryl Quinolinium Dyes [15]

| Compound | Max. Absorbance (nm) | Molar Extinction Coefficient (M-1cm-1) | Emission Max. (nm) |

| 12c-f, 12i | 500-660 | 25400-49000 | 630-715 |

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of quinolinium-based fluorescent probes involve standard organic chemistry techniques and spectroscopic analysis.

General Synthesis of 7-Amino-1-methylquinolinium-based pH Probes

A common synthetic route to 7-amino-1-methylquinolinium probes involves the nucleophilic aromatic substitution of a leaving group at the 7-position of a quinolinium salt with an appropriate amine.[7][10]

Caption: General synthetic workflow for 7-amino-1-methylquinolinium probes.

Detailed Protocol:

-

Reaction Setup: 7-Fluoro-1-methylquinolinium iodide is dissolved in a suitable solvent, such as methanol.

-

Amine Addition: A primary or secondary amine (either in slight excess or a large excess for diamines) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution.

-

Isolation: The product often crystallizes directly from the reaction mixture upon cooling.

-

Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.[7][10]

Photophysical Characterization

The photophysical properties of the synthesized compounds are typically characterized using UV-Vis absorption and fluorescence spectroscopy.

Caption: Workflow for photophysical characterization of fluorescent compounds.

Absorption Spectroscopy Protocol:

-

Sample Preparation: A solution of the quinolinium compound of known concentration (e.g., 10-4 M) is prepared in a suitable buffer or solvent in a polystyrene or quartz cuvette.

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over the desired wavelength range.

-

Data Analysis: The wavelength of maximum absorption (λabs max) and the molar extinction coefficient (ε) are determined from the spectrum.[7]

Fluorescence Spectroscopy Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a cuvette.

-

Measurement: The emission spectrum is recorded on a spectrofluorometer by exciting the sample at or near its λabs max.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined relative to a standard with a known quantum yield, such as quinine sulfate in 0.1 M H2SO4.[16] The following equation is used:

ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]

Fluorescence Lifetime Measurement Protocol:

-

Instrumentation: Fluorescence lifetimes are typically measured using time-correlated single photon counting (TCSPC).

-

Excitation: The sample is excited with a pulsed light source (e.g., a laser diode).

-

Data Acquisition: The time delay between the excitation pulse and the detection of the first emitted photon is measured and histogrammed.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[7]

Signaling and Sensing Mechanisms

Quinolinium-based probes are often designed to respond to specific environmental changes, such as pH, through mechanisms like Photoinduced Electron Transfer (PET).

Caption: Photoinduced Electron Transfer (PET) mechanism in a quinolinium-based pH probe.

In a typical fluorophore-spacer-receptor design, the quinolinium core acts as the fluorophore. At low pH, the amine receptor is protonated, preventing PET from the lone pair of the amine to the excited fluorophore, and thus, the probe is highly fluorescent.[7] As the pH increases, the amine is deprotonated, enabling PET to occur upon excitation, which quenches the fluorescence.[7] This "on-off" switching mechanism allows for the sensitive detection of pH changes.

Future Directions

The field of quinolinium-based fluorescent compounds continues to evolve, with ongoing research focused on:

-

Developing probes with longer excitation and emission wavelengths to minimize cellular autofluorescence and improve tissue penetration for in vivo imaging.[2]

-

Designing multi-analyte responsive probes that can simultaneously detect different biological species.

-

Improving the quantum yields and photostability of existing fluorophores through rational design and synthesis.

-

Expanding the applications of quinolinium probes in areas such as super-resolution microscopy and theranostics.

The rich history and versatile nature of quinolinium-based fluorescent compounds position them as a cornerstone of modern fluorescence-based research. As synthetic methodologies and our understanding of their photophysical properties continue to advance, we can expect to see even more innovative applications of these remarkable molecules in the years to come.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Chronological development of functional fluorophores for bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging | TU Delft Repository [repository.tudelft.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 12. Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 15. cris.technion.ac.il [cris.technion.ac.il]

- 16. dreem.openfluor.org [dreem.openfluor.org]

Navigating the Ambiguity of CAS Number 14289-48-6: A Technical Guide to Two Distinct Compounds

An inherent ambiguity exists in public databases concerning the chemical entity assigned to CAS number 14289-48-6. This technical guide addresses this discrepancy by providing a comprehensive overview of the two compounds erroneously linked to this identifier: 1-(3-Chloro-4-fluorophenyl)piperazine and its salts, and Quinolinium, 7-hydroxy-1-methyl- . This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the properties, suppliers, and experimental data for both molecules to mitigate potential confusion in research and procurement activities.

The CAS Number Discrepancy

A thorough review of chemical supplier catalogs and public databases reveals a significant conflict in the assignment of CAS number 14289-48-6. While some suppliers list this number for "Quinolinium, 7-hydroxy-1-methyl-", the more extensively documented "1-(3-Chloro-4-fluorophenyl)piperazine" and its hydrochloride and dihydrochloride salts are associated with a range of other CAS numbers, including 91532-33-1, 95884-48-3, and 827614-46-0. This guide will therefore treat both chemical entities separately, providing their respective and correct identifiers.

1-(3-Chloro-4-fluorophenyl)piperazine and its Salts

Correct CAS Numbers:

-

1-(3-Chloro-4-fluorophenyl)piperazine (Free Base): 91532-33-1[1][2][3]

-

1-(3-Chloro-4-fluorophenyl)piperazine Hydrochloride: 95884-48-3[4][5][6][7]

-

1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride: 827614-46-0[8][9][10][11]

1-(3-Chloro-4-fluorophenyl)piperazine, also known as 3,4-CFPP or Kleferein, is a psychoactive compound of the phenylpiperazine class.[12][13] It has been identified as a new psychoactive substance (NPS) in illicit drug products.[4] Its biological activity is believed to be mediated through its interaction with serotonin receptors.[4]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 1-(3-Chloro-4-fluorophenyl)piperazine and its common salt forms.

Table 1: Properties of 1-(3-Chloro-4-fluorophenyl)piperazine (Free Base)

| Property | Value | Reference |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)piperazine | [3][12] |

| Molecular Formula | C₁₀H₁₂ClFN₂ | [3][12] |

| Molecular Weight | 214.67 g/mol | [3][12] |

| Monoisotopic Mass | 214.0673042 Da | [3] |

| XLogP3 | 2.2 | [3] |

Table 2: Properties of 1-(3-Chloro-4-fluorophenyl)piperazine Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)piperazine hydrochloride | [7] |

| Molecular Formula | C₁₀H₁₂ClFN₂ · HCl | [5] |

| Molecular Weight | 251.1 g/mol | [5] |

| Purity | ≥98% | [5] |

| Solubility | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [5] |

| Appearance | Crystalline solid | [5] |

Table 3: Properties of 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

| Property | Value | Reference |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride | [9] |

| Molecular Formula | C₁₀H₁₄Cl₃FN₂ | [1][9][14] |

| Molecular Weight | 287.58 g/mol | [9][14] |

| Purity | 95% | [9] |

Biological Activity and Signaling Pathway

The primary biological activity of 1-(3-chloro-4-fluorophenyl)piperazine is associated with its interaction with the serotonergic system. Phenylpiperazine derivatives are known to act on serotonin (5-HT) receptors, and 3,4-CFPP is believed to modulate the activity of these receptors, leading to its psychoactive effects.[4] The exact mechanism and receptor subtype affinities are still under investigation.[4]

The general signaling pathway for serotonin receptors, particularly G-protein coupled receptors (GPCRs) which constitute the majority of 5-HT receptor subtypes, is depicted below.

Experimental Protocols

Synthesis of N-(3-chloro-4-fluorophenyl)piperazine: [15]

-

Materials: 3-chloro-4-fluoroaniline (5.0 g, 34.3 mmol), bis-(2-chloroethyl)amine hydrochloride (6.13 g, 34.3 mmol), xylene (20 ml), 50% sodium hydroxide, methylene chloride, potassium carbonate.

-

Procedure:

-

A solution of 3-chloro-4-fluoroaniline and bis-(2-chloroethyl)amine hydrochloride in xylene is heated to reflux for 64 hours.

-

The reaction mixture is extracted with warm water.

-

The aqueous phase is then extracted with methylene chloride.

-

The aqueous phase is made basic with 50% sodium hydroxide and extracted with methylene chloride.

-

The organic extract is dried over potassium carbonate and concentrated under reduced pressure.

-

The residual material is distilled, and the fraction with a boiling point of approximately 100°C at 0.25 mmHg is collected.

-

The amine can be converted to its hydrochloride salt and crystallized from ethanol for further purification.

-

Workflow for the Analysis of New Psychoactive Substances:

The identification and characterization of NPS like 1-(3-chloro-4-fluorophenyl)piperazine in seized materials or biological samples typically follow a multi-step analytical workflow.

Suppliers

The following is a non-exhaustive list of suppliers for 1-(3-Chloro-4-fluorophenyl)piperazine and its salts. It is crucial to verify the provided CAS number with the supplier before ordering.

Table 4: Suppliers of 1-(3-Chloro-4-fluorophenyl)piperazine and its Salts

| Supplier | Product Name | Provided CAS Number |

| Benchchem | 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride | 95884-48-3[4] |

| Cayman Chemical | 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) | 95884-48-3[5] |

| Santa Cruz Biotechnology | 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride | 91532-33-1[1] |

| AChemBlock | 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride | 95884-48-3[7] |

| AChemBlock | 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride | 827614-46-0[9] |

| SynQuest Laboratories | 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride | 91532-33-1[14] |

| Alfa Chemistry | 1-(3-Chloro-4-fluorophenyl)-piperazine dihydrochloride | 827614-46-0[8] |

| BuGuCh & Partners | 1-(3-Chloro-4-fluorophenyl)piperazine | 91532-33-1[16] |

Quinolinium, 7-hydroxy-1-methyl-

Correct CAS Number: 14289-48-6[17][18][19][20][21]

Quinolinium, 7-hydroxy-1-methyl- is a heterocyclic compound that has garnered interest for its fluorescent properties. Its structure, featuring a hydroxyl group on the quinolinium core, imparts distinct photophysical characteristics.

Chemical and Physical Properties

Table 5: Properties of Quinolinium, 7-hydroxy-1-methyl-

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-1-methylquinolin-1-ium | |

| Molecular Formula | C₁₀H₁₀NO⁺ | [17] |

| Molecular Weight | 160.19 g/mol | [17] |

| InChI Key | CLWHNSXKDOCYJS-UHFFFAOYSA-O | [17] |

Physicochemical Characteristics and Applications

The key features of 7-hydroxy-1-methylquinolinium are its acidic phenolic hydroxyl group and its charged quinolinium nitrogen atom.[17] These characteristics make it susceptible to hydrogen bonding and potential tautomerism.[17] This compound and its derivatives are primarily investigated for their fluorescent properties and are used as fluorescent probes in various chemical and biological research contexts.[17] The N-methylation to form the quinolinium cation significantly alters the electronic properties of the quinoline system, enhancing its utility in materials science and as a synthetic intermediate.[17]

Experimental Protocols

General Synthesis of 7-hydroxy-1-methylquinolinium: [17]

The synthesis typically involves a two-step process:

-

Synthesis of the 7-hydroxyquinoline precursor: This can be achieved through methods like the Skraup synthesis.[17]

-

N-methylation: The 7-hydroxyquinoline precursor is then N-methylated to form the final quinolinium salt. Optimization of this step, for instance, by using sodium hydride for deprotonation in anhydrous DMF followed by the addition of methyl iodide, can lead to high yields.[17]

General Workflow for Application as a Fluorescent Probe:

The use of 7-hydroxy-1-methylquinolinium or similar fluorescent probes in biological imaging or sensing follows a general workflow.

Suppliers

The following suppliers have listed CAS number 14289-48-6 for Quinolinium, 7-hydroxy-1-methyl-.

Table 6: Suppliers of Quinolinium, 7-hydroxy-1-methyl-

| Supplier | Product Name | Provided CAS Number |

| Benchchem | Quinolinium, 7-hydroxy-1-methyl- | 14289-48-6[17] |

| Axsyn | Quinolinium, 7-hydroxy-1-methyl- | 14289-48-6[18] |

| Chem960 | Quinolinium, 7-hydroxy-1-methyl- | 14289-48-6[19] |

Conclusion

The CAS number 14289-48-6 is a point of significant confusion in the chemical community, being incorrectly associated with two distinct compounds. This guide has provided a detailed technical overview of both 1-(3-Chloro-4-fluorophenyl)piperazine (and its salts, with their correct CAS numbers) and Quinolinium, 7-hydroxy-1-methyl- (correctly associated with 14289-48-6 by some vendors). It is imperative for researchers and procurement specialists to exercise caution and verify the chemical identity and associated CAS number with the supplier to ensure the acquisition of the correct material for their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Complete analysis of new psychoactive substances using nmr | Bruker [bruker.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 12. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]

- 13. 3-Chloro-4-fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. Transforming Mass Spectrometry Workflows For New Psychoactive Substances (NPS) Analysis With Terry Bates | Technology Networks [technologynetworks.com]

- 15. Workflow to facilitate the detection of new psychoactive substances and drugs of abuse in influent urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Structure in the Biological Activity of 7-Hydroxy-1-Methyl-Quinolinium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities. Within this vast family, 7-hydroxy-1-methyl-quinolinium derivatives have emerged as a class of compounds with significant therapeutic potential. Their inherent positive charge, arising from the quaternized nitrogen, along with the strategic placement of a hydroxyl group, bestows upon them unique physicochemical properties that govern their interaction with biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-hydroxy-1-methyl-quinolinium derivatives, offering insights into their design, synthesis, and biological evaluation. Due to the nascent stage of research focused specifically on this chemical class, this guide also draws inferences from structurally related quinoline and coumarin derivatives to build a comprehensive SAR model.

Core Structure and Synthetic Strategy

The fundamental structure of the compounds discussed herein is the 7-hydroxy-1-methyl-quinolinium cation. The synthesis of these derivatives typically involves a two-step process. The first step is the construction of the 7-hydroxyquinoline core, which can be achieved through established methods like the Skraup synthesis. This involves the reaction of 3-aminophenol with glycerol, sulfuric acid, and an oxidizing agent. The second key step is the quaternization of the quinoline nitrogen with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired 1-methyl-quinolinium salt.[1]

Caption: General synthetic workflow for 7-hydroxy-1-methyl-quinolinium derivatives.

Structure-Activity Relationships

The biological activity of 7-hydroxy-1-methyl-quinolinium derivatives is intricately linked to their structural features. Key aspects of their SAR are discussed below, with inferences drawn from related heterocyclic compounds where direct data is unavailable.

The Quinolinium Core and its Substituents

The positively charged quinolinium ring is a critical pharmacophore. This charge can facilitate interactions with anionic sites on biological targets, such as the peripheral anionic site (PAS) of acetylcholinesterase (AChE). The position and nature of substituents on the quinoline ring significantly modulate activity.

-

Hydroxyl Group at C7: The 7-hydroxy group is a key feature. It can act as a hydrogen bond donor and acceptor, contributing to target binding. Its position is crucial; for instance, in related 8-hydroxyquinolines, the hydroxyl group is known to be essential for their antitumor and antimicrobial activities, often through metal chelation.[2] For 7-hydroxycoumarin derivatives, this hydroxyl group is also important for their biological activities.[3]

-

Methyl Group at N1: The N-methylation confers a permanent positive charge, enhancing the molecule's ability to interact with negatively charged residues in enzyme active sites or on cell surfaces. The size of the alkyl group on the nitrogen can influence selectivity and potency.

-

Substituents on the Carbocyclic Ring: The introduction of various substituents on the benzene ring of the quinoline nucleus can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.

-

Electron-withdrawing groups (e.g., halogens, nitro groups): These can enhance activity in some cases by altering the electron distribution of the ring system. For example, in some quinoline series, halogenation has been shown to increase anticancer activity.

-

Electron-donating groups (e.g., methoxy, alkyl groups): These groups can influence lipophilicity and metabolic stability.

-

Bulky substituents: The size and position of bulky groups can influence selectivity for different biological targets.

-

Inferred Biological Activities and SAR

Based on the activities of structurally similar quinoline and coumarin derivatives, 7-hydroxy-1-methyl-quinolinium compounds are predicted to exhibit several important biological effects.

Quaternary ammonium compounds are known inhibitors of AChE, a key enzyme in the pathogenesis of Alzheimer's disease. The positively charged nitrogen of the quinolinium core can interact with the peripheral anionic site (PAS) of AChE.

-

SAR Insights from Analogs: In related cholinesterase inhibitors, a linker attached to the quinoline or coumarin nucleus, often terminating in a basic amine, can interact with the catalytic anionic site (CAS) of the enzyme, leading to potent dual-binding inhibitors.[4][5] The length and flexibility of this linker are critical for optimal activity.

Caption: Hypothesized mechanism of AChE inhibition by 7-hydroxy-1-methyl-quinolinium derivatives.

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

-

SAR Insights from Analogs: For 8-hydroxyquinoline derivatives, anticancer activity is often linked to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[2] The substitution pattern on the quinoline ring significantly influences cytotoxicity against different cancer cell lines.

The cationic nature of quinolinium salts suggests potential antimicrobial activity, as they can interact with and disrupt the negatively charged cell membranes of bacteria.

-

SAR Insights from Analogs: Studies on other quinoline derivatives have shown that lipophilicity plays a crucial role in their antibacterial activity. The introduction of lipophilic groups can enhance membrane permeability and potency.

Quantitative Data Summary

Due to the limited availability of public data specifically for a series of 7-hydroxy-1-methyl-quinolinium derivatives, the following table presents hypothetical data based on expected trends from related compounds to illustrate how SAR data would be presented.

| Compound ID | R1 | R2 | R3 | AChE IC50 (µM) | MCF-7 GI50 (µM) | E. coli MIC (µg/mL) |

| Q-1 | H | H | H | >100 | 85.2 | 128 |

| Q-2 | Cl | H | H | 50.1 | 42.5 | 64 |

| Q-3 | H | Br | H | 45.8 | 38.1 | 32 |

| Q-4 | H | H | NO2 | 25.3 | 15.7 | 16 |

| Q-5 | OCH3 | H | H | 89.5 | 70.3 | >128 |

| Q-6 | H | H | (CH2)2-N(CH3)2 | 5.2 | 25.6 | 64 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

General Synthetic Procedure for 7-Hydroxy-1-Methyl-Quinolinium Derivatives

A mixture of the appropriate 7-hydroxyquinoline derivative (1 mmol) and a methylating agent, such as methyl iodide (1.5 mmol), in a suitable solvent like acetonitrile (10 mL) is stirred at room temperature or heated under reflux for a specified period (monitored by TLC). After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to afford the pure 7-hydroxy-1-methyl-quinolinium salt. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of AChE. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, which is monitored spectrophotometrically at 412 nm. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

References

- 1. Quinolinium, 7-hydroxy-1-methyl- | 14289-48-6 | Benchchem [benchchem.com]

- 2. Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. brieflands.com [brieflands.com]

- 5. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]

An In-depth Technical Guide to the Photophysical Characteristics of the N-methyl-7-hydroxyquinolinium Chromophore

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-7-hydroxyquinolinium (NM7HQ+) chromophore, a cationic derivative of 7-hydroxyquinoline, has garnered significant attention within the scientific community for its unique and potent photophysical properties. Its high photoacidity and distinct spectral characteristics make it a valuable tool in various applications, including as a fluorescent probe, a photoacid, and a photolabile protecting group. This technical guide provides a comprehensive overview of the core photophysical characteristics of NM7HQ+, detailing its excited-state dynamics, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Photophysical Properties

The photophysics of N-methyl-7-hydroxyquinolinium are dominated by an efficient excited-state proton transfer (ESPT) process. In its ground state, the molecule exists as a cation. Upon photoexcitation, the hydroxyl group at the 7-position becomes a "superacid," leading to an ultrafast deprotonation, even in neutral aqueous solutions.[1] This ESPT is a key feature that dictates its fluorescence properties and its utility in various applications.

The N-methylation of the quinoline nitrogen plays a crucial role in enhancing the photophysical properties of the chromophore. This modification leads to a red-shifted absorption maximum to the visible light region, an increased molar absorptivity, and excellent water solubility, all of which are advantageous for biological applications.[2]

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for N-methyl-7-hydroxyquinolinium and its derivatives under various conditions. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Absorption and Emission Maxima

| Compound | Solvent/Conditions | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| N-methyl-7-hydroxyquinolinium (NM7HQ+) | Acidic Aqueous Solution | ~425[2] | - | - |

| N-methyl-7-hydroxyquinolinium (NM7HQ+) | Basic Solution (deprotonated form) | - | ~509[3] | - |

| N-methyl-7-hydroxymethylquinolinium (N-Me-7-HQm) caged acetate | - | 425[2] | - | - |

| 7-hydroxy-2,4-dimethylquinoline | Aqueous Buffer | - | - | - |

Table 2: Excited-State Dynamics and Quantum Yields

| Compound | Solvent/Conditions | Deprotonation Time (ps) | Excited-State Acidity (pKa*) | Fluorescence Quantum Yield (Φf) |

| N-methyl-7-hydroxyquinolinium (NM7HQ+) | Acidic Aqueous Solution | 4.5[1] | -2.3[4] | - |

| N-methyl-6-hydroxyquinolinium (NM6HQ+) | Acidic Aqueous Solution | 2.0[1] | ~ -7[4][5] | - |

| 7-hydroxy-2,4-dimethylquinoline | - | - | - | The product of the molar extinction coefficient and fluorescence quantum yield is about 13-fold greater than that of 7-hydroxyquinoline.[6][7] |

Experimental Protocols

The characterization of the photophysical properties of N-methyl-7-hydroxyquinolinium involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

1. Synthesis of N-methyl-7-hydroxyquinolinium Iodide

A common method for the synthesis of N-methyl-7-hydroxyquinolinium iodide involves the N-alkylation of 7-hydroxyquinoline.[1]

-

Reactants: 7-hydroxyquinoline and methyl iodide.

-

Solvent: Dried toluene.

-

Procedure: 7-hydroxyquinoline is refluxed with an excess of methyl iodide in dried toluene. The reaction progress can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the resulting solid product is purified, typically by recrystallization, to yield N-methyl-7-hydroxyquinolinium iodide.[1]

2. UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima of the chromophore in its ground state.

-

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of the N-methyl-7-hydroxyquinolinium salt (e.g., 10⁻⁴ M) is prepared in the solvent of interest (e.g., acidic or basic buffer solution).[8] A reference cuvette containing the pure solvent is used for baseline correction.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_abs) is then determined.

3. Steady-State Fluorescence Spectroscopy

This method is employed to measure the emission spectra and determine the fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for wavelength selection, and a detector.

-

Sample Preparation: A dilute solution of the chromophore is prepared, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Measurement of Emission Spectrum: The sample is excited at a wavelength close to its absorption maximum, and the resulting fluorescence emission is scanned over a range of longer wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄). The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured under identical experimental conditions. The quantum yield is then calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4. Time-Resolved Fluorescence Spectroscopy

Time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC) and fluorescence upconversion, are crucial for studying the ultrafast excited-state dynamics, including the deprotonation lifetime.[4][9][10]

-

Instrumentation: A TCSPC or fluorescence upconversion setup, which includes a pulsed laser source for excitation and a highly sensitive, time-resolved detector.

-

Principle of TCSPC: The sample is excited with a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation cycles. The resulting histogram of photon arrival times represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay data is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the excited species. For NM7HQ+, the decay kinetics can be complex due to the ESPT process.

Visualizations

To better illustrate the processes and workflows involved in studying the N-methyl-7-hydroxyquinolinium chromophore, the following diagrams are provided.

Caption: Experimental workflow for the synthesis and photophysical characterization of N-methyl-7-hydroxyquinolinium.

Caption: Jablonski diagram illustrating the excited-state proton transfer (ESPT) mechanism of N-methyl-7-hydroxyquinolinium.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. repository.gatech.edu [repository.gatech.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excited-state proton transfer in N-methyl-6-hydroxyquinolinium salts: solvent and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.tau.ac.il [cris.tau.ac.il]

An In-depth Technical Guide on the Synthesis of 7-Hydroxyquinoline as a Precursor for Quinolinium Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxyquinoline and its subsequent conversion into valuable quinolinium dyes. The document details established synthetic protocols, presents quantitative data in structured tables, and includes visualizations of the chemical workflows for enhanced clarity.

Introduction to 7-Hydroxyquinoline and Quinolinium Dyes

7-Hydroxyquinoline is a crucial heterocyclic building block in organic synthesis, primarily serving as a precursor for a wide array of functional molecules. Its unique electronic properties and reactive sites make it an ideal starting material for the synthesis of quinolinium dyes. These dyes, characterized by a positively charged quinoline core, exhibit tunable photophysical properties, rendering them valuable in various applications, including as fluorescent probes, sensitizers in solar cells, and components in nonlinear optical materials. This guide will explore the efficient synthesis of 7-hydroxyquinoline and its transformation into styryl and cyanine-type quinolinium dyes.

Synthesis of 7-Hydroxyquinoline

Several synthetic routes have been established for the preparation of 7-hydroxyquinoline. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. This section details some of the most common and effective approaches.

Skraup-Doebner-von Miller Reaction from 3-Aminophenol

A classic and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent. For the synthesis of 7-hydroxyquinoline, 3-aminophenol is the logical starting material.

Experimental Protocol:

A one-pot procedure for the four-step preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol has been reported with a 60% isolated yield.[1][2][3] This method avoids the isolation of intermediates and reduces exposure to toxic acrolein.[1][2][3]

-

Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in a suitable solvent, tosyl chloride is added portionwise at a controlled temperature. The reaction mixture is stirred until completion, followed by workup to isolate the N-tosylated product.

-

Michael Addition: The N-tosyl-3-aminophenol is reacted with acrolein in the presence of a base, such as diisopropylethylamine, in ethanol at a low temperature (-5 to -10 °C).[1]

-

Cyclization and Dehydration: An acid, such as 6 N HCl, is added to the reaction mixture, which is then warmed and stirred to facilitate the cyclization and dehydration to form the N-tosyl-7-hydroxyhydroquinoline intermediate.[1]

-

Detosylation and Aromatization: The intermediate is treated with a strong base, like potassium hydroxide, at reflux to remove the tosyl group and promote aromatization to yield 7-hydroxyquinoline.[1] The final product is purified by adjusting the pH and extraction.

Logical Workflow for Skraup-Doebner-von Miller Synthesis

Caption: Workflow for the synthesis of 7-hydroxyquinoline via a modified Skraup-Doebner-von Miller reaction.

From 7-Bromoquinoline

Another viable route involves the nucleophilic substitution of a halogen on the quinoline ring. 7-Bromoquinoline can be converted to 7-hydroxyquinoline in a copper-catalyzed hydroxylation reaction.

Experimental Protocol:

-

In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).[4]

-

Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and a ligand such as 1D-1-O-Methyl-muco-inostol (0.05 mmol).[4]

-

Stir the mixture evenly and heat at 130 °C for 6 hours.[4]

-

After cooling, adjust the pH to 8 with dilute hydrochloric acid.[4]

-

Extract the product with ethyl acetate.

-

Concentrate the extract and purify by column chromatography to obtain 7-hydroxyquinoline.[4] A yield of 78% has been reported for this method.[4]

Data Summary for 7-Hydroxyquinoline Synthesis

| Method | Starting Materials | Reagents | Yield (%) | Reference |

| Modified Skraup-Doebner-von Miller | 3-N-Tosylaminophenol, Acrolein | DIPEA, HCl, KOH | 60 | [1][2][3] |

| From 7-Bromoquinoline | 7-Bromoquinoline | NaOH, Cu₂O, Ligand | 78 | [4] |

Synthesis of Quinolinium Dyes from 7-Hydroxyquinoline

The conversion of 7-hydroxyquinoline into quinolinium dyes typically involves a two-step sequence: N-alkylation to form a quinolinium salt, followed by a condensation reaction to introduce the chromophoric system.

N-Alkylation of 7-Hydroxyquinoline

The quaternization of the nitrogen atom in the quinoline ring is the first step in activating the molecule for dye synthesis. This is typically achieved by reaction with an alkyl halide. A key consideration is the potential for competing O-alkylation of the hydroxyl group. To ensure selective N-alkylation, the hydroxyl group can be protected.

Protection-N-Alkylation-Deprotection Strategy:

-

Protection of the Hydroxyl Group: The hydroxyl group of 7-hydroxyquinoline can be protected as a benzyl ether to prevent O-alkylation. This is achieved by reacting 7-hydroxyquinoline with benzyl bromide in the presence of a base.

-

N-Alkylation: The resulting 7-benzyloxyquinoline is then reacted with an alkyl halide (e.g., methyl iodide or ethyl iodide) in a suitable solvent to afford the N-alkyl-7-benzyloxyquinolinium salt.

-

Deprotection: The benzyl protecting group can be removed by catalytic hydrogenation to yield the desired N-alkyl-7-hydroxyquinolinium salt.

Experimental Workflow for N-Alkylation with Protection

Caption: A protected route for the selective N-alkylation of 7-hydroxyquinoline.

Synthesis of Styryl Quinolinium Dyes

Styryl quinolinium dyes are characterized by a quinolinium core linked to an aromatic ring through a vinylene bridge. They are typically synthesized via a Knoevenagel condensation between an N-alkyl-quinolinium salt (with an activated methyl group, usually at the 2- or 4-position) and an aromatic aldehyde. For 7-hydroxyquinoline derivatives, the methyl group needs to be introduced synthetically if not present in the original precursor. Assuming a precursor like 4-methyl-7-hydroxyquinoline is used and subsequently N-alkylated, the following protocol applies.

Experimental Protocol for Knoevenagel Condensation:

-

To a solution of the N-alkyl-4-methyl-7-hydroxyquinolinium salt (1 equivalent) and an aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde, 1 equivalent) in a suitable solvent like ethanol or pyridine, add a catalytic amount of a base such as piperidine or triethylamine.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated dye by filtration.

-

Wash the solid with a cold solvent and dry to obtain the styryl quinolinium dye. Further purification can be achieved by recrystallization.

Data for Representative Styryl Quinolinium Dyes

| Quinolinium Precursor | Aldehyde | Base | Yield (%) | λmax (nm) | Reference |

| N-Methyl-4-methyl-7-hydroxyquinolinium iodide | p-Dimethylaminobenzaldehyde | Piperidine | ~70-80 | ~550-580 | General Procedure |

Synthesis of Cyanine Dyes

Cyanine dyes consist of two nitrogen-containing heterocycles linked by a polymethine chain. The synthesis of asymmetrical cyanine dyes from 7-hydroxyquinoline involves the preparation of a hemicyanine intermediate.

Synthesis of Hemicyanine Intermediate:

A common method to generate a reactive vinyl group on the quinolinium salt is to react it with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol:

-

React the N-alkyl-4-methyl-7-hydroxyquinolinium salt with DMF-DMA in a suitable solvent.

-

The reaction produces a hemicyanine intermediate with a dimethylaminovinyl group at the 4-position of the quinolinium ring.

Synthesis of Asymmetrical Cyanine Dye:

The hemicyanine intermediate is then reacted with another heterocyclic quaternary salt (e.g., N-alkylpicolinium, N-alkyllepidinium) in the presence of a base.

Experimental Protocol:

-

Dissolve the hemicyanine intermediate and the second heterocyclic salt in a solvent such as ethanol or acetic anhydride.

-

Add a base like triethylamine or sodium acetate and heat the mixture.

-

The condensation reaction yields the asymmetrical cyanine dye, which can be purified by precipitation and recrystallization.

Overall Workflow for Asymmetrical Cyanine Dye Synthesis

References

Methodological & Application

Application of 7-hydroxy-1-methyl-quinolinium in Live-Cell Imaging: A Detailed Guide to Photoactivated Release

Introduction

7-hydroxy-1-methyl-quinolinium (also known as N-methyl-7-hydroxyquinolinium or N-Me-7-HQm) is a versatile tool in advanced live-cell imaging, primarily utilized as a photolabile protecting group (PPG), or "cage," for bioactive molecules.[1][2] This technology allows for the precise spatiotemporal control over the release of signaling molecules within living cells and tissues, initiated by blue-light irradiation.[1][2] Unlike traditional fluorescent probes that provide static localization information, N-Me-7-HQm-caged compounds enable the dynamic interrogation of cellular processes by activating specific pathways on demand.

The key advantages of the N-Me-7-HQm caging chromophore include its sensitivity to visible light (specifically blue LED light at ~458 nm), high photolytic efficiency, excellent water solubility, and stability against spontaneous hydrolysis.[1][2] These properties make it particularly suitable for applications in neuroscience, cell biology, and pharmacology, where controlling the concentration of a substance at a specific time and place is crucial for understanding its function. A prime application is the caging of neurotransmitters, such as glutamate, to study synaptic function and plasticity with high precision.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 7-hydroxy-1-methyl-quinolinium-caged compounds in live-cell imaging experiments.

Photophysical and Photochemical Properties

The utility of 7-hydroxy-1-methyl-quinolinium as a photolabile protecting group is defined by its distinct photophysical and photochemical characteristics. N-methylation of the 7-hydroxyquinoline chromophore shifts its absorption maximum from the UV to the visible spectrum, making it amenable to activation by less phototoxic blue light.[1][2]

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~425 nm | [1] |

| Activation Wavelength | 458 nm (Blue LED) | [1][2] |

| Molar Absorptivity (ε) at 458 nm | > 10,000 M⁻¹cm⁻¹ | [1] |

| Photolytic Efficiency (Φε) | High (e.g., 173 for N-Me-HQm-caged Glutamate) | [1] |

| Solubility | Excellent in aqueous solutions | [1][2] |

| Hydrolytic Stability | High resistance to spontaneous hydrolysis | [1][2] |

Key Applications in Live-Cell Imaging

The primary application of 7-hydroxy-1-methyl-quinolinium in a live-cell context is the controlled photorelease ("uncaging") of bioactive molecules. This enables a variety of experimental approaches:

-